Cas no 536707-68-3 (2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide)

2-{3-(4-Methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide is a structurally complex heterocyclic compound featuring a pyrimidoindole core with a 4-methoxyphenyl substitution and a thioether-linked acetamide side chain terminating in a phenylethyl group. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting enzyme inhibition or receptor modulation due to its fused polycyclic system and flexible side chain. The presence of both electron-donating (methoxy) and hydrophobic (phenyl) groups may enhance binding affinity in biological systems. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for drug discovery or biochemical research. The compound’s stability and solubility profile warrant characterization for specific applications.
2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide structure
536707-68-3 structure
Product Name:2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide
CAS No:536707-68-3
MF:C27H24N4O3S
MW:484.569464683533
CID:6390963
PubChem ID:2156151
Update Time:2025-05-25

2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide
    • Oprea1_519279
    • 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide
    • 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
    • 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
    • 536707-68-3
    • F0580-0521
    • AKOS024585291
    • AB00668843-01
    • Acetamide, 2-[[4,5-dihydro-3-(4-methoxyphenyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]thio]-N-(2-phenylethyl)-
    • Inchi: 1S/C27H24N4O3S/c1-34-20-13-11-19(12-14-20)31-26(33)25-24(21-9-5-6-10-22(21)29-25)30-27(31)35-17-23(32)28-16-15-18-7-3-2-4-8-18/h2-14,29H,15-17H2,1H3,(H,28,32)
    • InChI Key: HAOZJZCPTIIYSM-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC=CC=C1)(=O)CSC1N(C2=CC=C(OC)C=C2)C(=O)C2=C(N=1)C1=C(N2)C=CC=C1

Computed Properties

  • Exact Mass: 484.15691181g/mol
  • Monoisotopic Mass: 484.15691181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 778
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • pka: 12.37±0.20(Predicted)

2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide Pricemore >>

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Additional information on 2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide

Introduction to 2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide (CAS No. 536707-68-3)

2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 536707-68-3, belongs to a class of molecules that exhibit promising characteristics for further development into therapeutic agents. The intricate scaffold of this molecule incorporates several key functional groups, including a pyrimido[5,4-b]indole core and a sulfanyl substituent, which are known to contribute to its pharmacological potential.

The< strong>pyrimido[5,4-b]indole moiety is a heterocyclic structure that has been extensively studied for its role in various biological processes. This particular scaffold is found in several bioactive natural products and synthetic compounds, making it a valuable component in drug discovery. The presence of the< strong>4-methoxyphenyl group further enhances the compound's complexity and may contribute to its interactions with biological targets. Additionally, the< strong>sulfanyl group at the 2-position of the pyrimido[5,4-b]indole ring is another critical feature that can influence the compound's reactivity and binding affinity.

The< strong>N-(2-phenylethyl)acetamide moiety at the other end of the molecule adds another layer of functionality. Acetamide derivatives are well-known for their role in medicinal chemistry due to their ability to modulate enzyme activity and receptor interactions. The< strong>2-phenylethyl group provides additional steric and electronic properties that can fine-tune the compound's pharmacokinetic profile. Together, these components create a molecule with a rich structural framework that warrants further investigation.

In recent years, there has been growing interest in developing novel therapeutic agents based on complex heterocyclic structures. The< strong>pyrimido[5,4-b]indole scaffold has been particularly noteworthy in this regard. Several studies have demonstrated its potential in targeting various diseases, including cancer and infectious disorders. The< strong>sulfanyl group in particular has been shown to enhance binding affinity and selectivity towards certain biological targets. This has led to the exploration of derivatives like< strong>2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide, which combines these features with additional functional groups to potentially improve therapeutic efficacy.

The synthesis of such complex molecules presents significant challenges due to their intricate structures. However, advancements in synthetic chemistry have made it increasingly feasible to construct these molecules with high precision. Techniques such as multi-step organic synthesis, coupled with modern catalytic methods, have enabled researchers to access novel derivatives like this one efficiently. The ability to modify specific functional groups allows for fine-tuning of the compound's properties, making it possible to optimize its biological activity.

Evaluation of the pharmacological potential of< strong>2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide has been conducted through various in vitro and in vivo studies. These investigations aim to elucidate its mechanism of action and assess its potential as a lead compound for drug development. Preliminary results suggest that this molecule may exhibit inhibitory activity against certain enzymes and receptors relevant to human health. Specifically, studies have hinted at its potential role in modulating pathways associated with inflammation and cell proliferation.

The< strong>pyrimido[5,4-b]indole scaffold is known for its ability to interact with biological targets through multiple binding modes. This flexibility can be advantageous in drug design as it allows for the optimization of binding affinity and selectivity. The< strong>sulfanyl group further enhances this capability by providing additional interaction points with biological targets. These features make< strong>2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide a promising candidate for further development into a therapeutic agent.

In conclusion,< strong>2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide (CAS No. 536707-68-3) is a structurally complex organic compound with significant pharmacological potential. Its unique combination of functional groups makes it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies aim to fully elucidate its biological activities and explore its potential as a lead compound for novel therapeutic agents.

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